(3-Methoxy-1-propenyl)benzene

Description

Contextualization within Organic Chemistry and Aryl Ethers

(3-Methoxy-1-propenyl)benzene, also known by its synonym cinnamyl methyl ether, is an aromatic compound classified as an aryl ether. nist.govnist.gov This structural classification is defined by the presence of an ether linkage (C-O-C) where one of the carbon atoms is part of an aromatic ring, in this case, a benzene (B151609) ring. The molecule further features a propenyl group attached to the benzene ring, which introduces a site of unsaturation, and a methoxy (B1213986) group (-OCH3), which is the source of the ether functionality.

Aryl ethers are a significant class of compounds in organic chemistry, valued for their relative stability and their presence in a wide array of natural products and synthetic molecules. The ether bond, while generally unreactive, can be cleaved under specific conditions, making aryl ethers useful as intermediates in organic synthesis. Research into aryl ethers often focuses on the development of new synthetic methodologies for their formation and the exploration of their reactivity, particularly at the aromatic ring and any associated functional groups.

Rationale for Research Focus on this compound

The scientific interest in this compound stems from its potential as a versatile building block in organic synthesis. The presence of multiple functional groups—the aryl ether, the benzene ring, and the propenyl double bond—offers several avenues for chemical modification. This makes the compound a valuable precursor for the synthesis of more complex molecules with potentially interesting properties.

Research has demonstrated the utility of this compound in the synthesis of novel heterocyclic compounds. For instance, it has been utilized as a starting material for the preparation of morpholine (B109124) and piperidine (B6355638) derivatives, which have been investigated for their antimicrobial activities. researchgate.net This highlights the role of this compound as a scaffold for developing new potential therapeutic agents.

Furthermore, the study of this compound and its isomers, such as anethole (B165797) (1-methoxy-4-(1-propenyl)benzene), contributes to a deeper understanding of structure-activity relationships. While anethole is well-known for its flavor and fragrance properties and has been studied for various biological activities, the specific properties of the this compound isomer are less explored. ontosight.ainih.gov Focused research on this particular isomer is therefore warranted to elucidate its unique chemical reactivity and to explore its potential applications in areas such as materials science and medicinal chemistry, distinct from its more common positional isomer. The compound's potential as a monomer for polymerization or as a key intermediate in the synthesis of complex natural products and pharmaceuticals underscores the rationale for its continued investigation. cymitquimica.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the following tables. It is important to note that while some experimental data is available, certain physical properties are based on computational predictions due to a scarcity of published experimental values.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | [(E)-3-methoxyprop-1-enyl]benzene nih.gov |

| CAS Number | 16277-67-1 nist.gov |

| Molecular Formula | C₁₀H₁₂O nist.gov |

| Molecular Weight | 148.20 g/mol nih.gov |

| Synonyms | Cinnamyl methyl ether, this compound nist.gov |

Table 2: Physical Properties

| Property | Value | Source |

| Boiling Point | 235.8 °C at 760 mmHg | Guidechem (Predicted) |

| Density | 0.966 g/cm³ | Guidechem (Predicted) |

| Flash Point | 97.8 °C | Guidechem (Predicted) |

| Refractive Index | 1.545 | Guidechem (Predicted) |

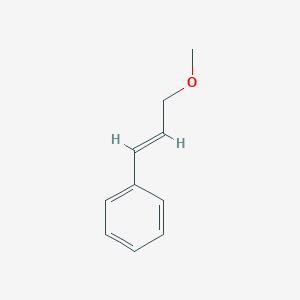

Structure

2D Structure

3D Structure

Properties

CAS No. |

16277-67-1 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.2 g/mol |

IUPAC Name |

[(E)-3-methoxyprop-1-enyl]benzene |

InChI |

InChI=1S/C10H12O/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8H,9H2,1H3/b8-5+ |

InChI Key |

XOURNDFHPYLQDJ-VMPITWQZSA-N |

SMILES |

COCC=CC1=CC=CC=C1 |

Isomeric SMILES |

COC/C=C/C1=CC=CC=C1 |

Canonical SMILES |

COCC=CC1=CC=CC=C1 |

Other CAS No. |

16277-67-1 |

Origin of Product |

United States |

Synthetic Strategies for 3 Methoxy 1 Propenyl Benzene and Its Stereoisomers

Direct Synthetic Pathways for (3-Methoxy-1-propenyl)benzene

Direct synthesis of this compound can be achieved through methods that construct the carbon skeleton and introduce the necessary functional groups in a streamlined manner.

Carbon-Carbon Bond Formation Methodologies for the Propenyl Moiety

The creation of the propenyl group attached to the benzene (B151609) ring is a critical step in the synthesis of this compound. Various carbon-carbon bond-forming reactions are employed to achieve this. alevelchemistry.co.ukorganic-chemistry.orgyoutube.com

One of the most versatile methods for this purpose is the Wittig reaction . organic-chemistry.orgwikipedia.orgmdpi.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.orgharvard.edu For the synthesis of this compound, methoxybenzaldehyde would be reacted with an appropriate phosphonium ylide to generate the propenyl side chain. The stereochemical outcome of the Wittig reaction, yielding either the (E) or (Z) isomer, is highly dependent on the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.org Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.orgwikipedia.org

Another significant approach is the Heck reaction , which couples an unsaturated halide with an alkene in the presence of a palladium catalyst. alevelchemistry.co.uk This method allows for the formation of a substituted alkene, making it a valuable tool for constructing the propenylbenzene framework.

Grignard reactions also provide a pathway for the formation of the carbon skeleton. alevelchemistry.co.uk The addition of a Grignard reagent to a carbonyl compound can be a key step in building the required carbon chain, which can then be further modified to introduce the double bond. alevelchemistry.co.uk

Enzymatic reactions are also emerging as powerful tools for carbon-carbon bond formation. nih.gov While less traditional for this specific compound, biocatalytic methods offer the potential for highly selective and environmentally benign syntheses. nih.gov

| Reaction | Key Reagents | General Applicability | Stereoselectivity Control |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | Broad applicability for alkene synthesis. organic-chemistry.orgwikipedia.org | Dependent on ylide stability and reaction conditions. organic-chemistry.orgwikipedia.org |

| Heck Reaction | Unsaturated Halide, Alkene, Palladium Catalyst | Excellent for substituted alkene formation. alevelchemistry.co.uk | Generally favors the trans isomer. |

| Grignard Reaction | Grignard Reagent, Carbonyl Compound | Fundamental for building carbon skeletons. alevelchemistry.co.uk | Not directly applicable for stereoselective alkene synthesis. |

Introduction of the Methoxy (B1213986) Moiety: Etherification Strategies

The introduction of the methoxy group onto the benzene ring is typically accomplished through etherification reactions. researchgate.netliv.ac.ukrsc.org The Williamson ether synthesis is a classic and widely used method, involving the reaction of a phenoxide with a methylating agent like dimethyl sulfate (B86663) or a methyl halide. rsc.org

More recent developments have focused on photocatalytic methods for the etherification of benzylic C-H bonds. researchgate.net These methods offer a direct way to functionalize the molecule under mild conditions. Additionally, nickel-catalyzed cross-coupling reactions have been developed for the etherification of aryl electrophiles with alcohols, providing another modern alternative for synthesizing aryl ethers. liv.ac.uk For instance, a NiII-aryl complex can catalyze the coupling of aryl bromides or chlorides with alcohols under UV irradiation. liv.ac.uk

Stereoselective Synthesis of (E)- and (Z)-(3-Methoxy-1-propenyl)benzene

The biological and chemical properties of the (E) and (Z) isomers of this compound can differ significantly, making their stereoselective synthesis a crucial area of research. mdpi.comresearchgate.net

Control of Olefin Geometry in Target Synthesis

The geometry of the double bond in this compound is often controlled during the carbon-carbon bond-forming step. As mentioned earlier, the Wittig reaction is a powerful tool for this purpose. harvard.edupitt.edu By carefully selecting the phosphonium ylide and reaction conditions, the synthesis can be directed towards either the (E) or (Z) isomer. Non-stabilized ylides tend to give the (Z)-alkene, while stabilized ylides favor the (E)-alkene. organic-chemistry.orgwikipedia.org The Schlosser modification of the Wittig reaction can be employed to enhance the formation of the (E)-alkene from non-stabilized ylides. wikipedia.org

Another strategy for obtaining the less stable (Z)-isomer is the photocatalytic isomerization of the more stable (E)-isomer. mdpi.comacs.orgresearchgate.net This process often utilizes a photosensitizer that, upon excitation, transfers energy to the (E)-alkene, facilitating its conversion to the (Z)-alkene. mdpi.comresearchgate.netresearchgate.net For example, (E)-anethole has been successfully isomerized to (Z)-anethole using various photosensitizers. mdpi.comresearchgate.net The choice of photosensitizer is critical to achieving high conversion rates. mdpi.com

Partial hydrogenation of the corresponding alkyne can also be used to produce the (Z)-alkene, although this method can sometimes lead to mixtures of isomers. mdpi.com

| Method | Target Isomer | Key Features |

|---|---|---|

| Wittig Reaction (Stabilized Ylide) | (E) | Generally provides good selectivity for the trans isomer. organic-chemistry.orgwikipedia.org |

| Wittig Reaction (Non-stabilized Ylide) | (Z) | Kinetically controlled reaction favoring the cis isomer. organic-chemistry.orgwikipedia.org |

| Photocatalytic Isomerization | (Z) from (E) | Uses a photosensitizer to convert the more stable (E)-isomer to the (Z)-isomer. mdpi.comacs.org |

| Partial Alkyne Hydrogenation | (Z) | Can be effective but may result in isomer mixtures. mdpi.com |

Chiral Auxiliary Approaches for Analogous Systems

While direct application to this compound synthesis is not extensively documented in the provided context, chiral auxiliaries represent a powerful strategy for controlling stereochemistry in the synthesis of analogous systems. wikipedia.orgbath.ac.uknih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.

In the context of propenylbenzene analogs, a chiral auxiliary could be attached to a precursor molecule to influence the stereoselective formation of the double bond or other chiral centers in the molecule. For example, pseudoephedrine and pseudoephenamine have been used as effective chiral auxiliaries in asymmetric alkylation reactions to produce enantiomerically enriched compounds. wikipedia.orgnih.gov These auxiliaries guide the approach of electrophiles to an enolate, leading to a high degree of stereocontrol. wikipedia.orgnih.gov

Preparation of Key Intermediates for this compound Synthesis

The synthesis of this compound often relies on the preparation of key intermediates. One such important intermediate is p-methoxyphenylpropanol . google.compatsnap.com This alcohol can be dehydrated to form anethole (B165797) (p-propenyl anisole), a closely related compound. google.compatsnap.com The dehydration is typically carried out using a dehydrating agent and a water-carrying agent at elevated temperatures. google.compatsnap.com

Another key intermediate is 1-chloro-3-methoxy-propylbenzene . researchgate.net This compound can be used in dehydrochlorination reactions to generate this compound. researchgate.net The synthesis of these intermediates often starts from readily available materials like anisole (B1667542) or p-propenylphenol. google.com For example, anisole can be acylated and then reduced to form the corresponding alcohol, which can then be converted to the target intermediate. google.com

Reaction Pathways and Chemical Transformations of 3 Methoxy 1 Propenyl Benzene

Reactions Involving the Propenyl Olefinic Moiety

Addition Reactions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in the propenyl side chain of anethole (B165797) is a region of high electron density, making it a prime target for addition reactions. savemyexams.com

Electrophilic addition reactions to anethole proceed via a mechanism that involves the initial attack of an electrophile on the electron-rich double bond. unacademy.com This attack results in the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the regioselectivity of the reaction. In the case of anethole, the methoxy (B1213986) group can stabilize the positive charge through resonance, favoring the formation of a benzylic carbocation. researchgate.net

For instance, the addition of hydrohalic acids (HX) to anethole follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, which can better stabilize the positive charge. unacademy.com Similarly, the bromination of trans-anethole is nonstereospecific and proceeds through an electrophilic mechanism, suggesting the formation of an open benzylic cation intermediate rather than a cyclic bromonium ion. researchgate.net The relative rate of bromine addition to trans-anethole is significantly faster than that of styrene, highlighting the activating effect of the methoxy group. researchgate.net

Under acidic conditions, such as in the presence of HY zeolites, anethole can undergo dimerization through an electrophilic addition mechanism. nih.gov This process involves the protonation of anethole to form a carbocation, which then reacts with another anethole molecule. nih.gov

Table 1: Products of trans-Anethole Transformation in the Presence of HY Zeolites

| Temperature (°C) | cis-Anethole (%) | Dimers (%) |

|---|---|---|

| 30 | 1.2 | 3.4 |

| 60 | 1.8 | 6.5 |

| 90 | 1.1 | 10.2 |

Source: Adapted from reference nih.gov

The double bond of anethole can be readily converted to an epoxide, a three-membered ring containing an oxygen atom. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). kau.edu.saidealpublication.in The reaction is often carried out in the presence of a buffer, like sodium carbonate, to prevent the acidic byproduct from opening the newly formed epoxide ring. idealpublication.inchegg.com

The epoxidation of trans-anethole yields trans-anethole oxide. nih.gov This epoxide is a versatile intermediate that can be further transformed. For instance, it can be hydrolyzed to form the corresponding diol, 1-(4-methoxyphenyl)propane-1,2-diol. redalyc.orgnih.gov The oxidation of trans-anethole with hydrogen peroxide can also lead to the formation of the epoxy derivative, alongside other oxidation products like 4-methoxybenzaldehyde. kau.edu.sa However, under certain conditions, such as thermal oxidation with m-CPBA at room temperature, a dimeric epoxide has been reported as the sole product. kau.edu.sa

Table 2: Products from the Epoxidation of trans-Anethole

| Oxidizing Agent | Conditions | Major Product(s) |

|---|---|---|

| m-CPBA | CH₂Cl₂, Na₂CO₃ (aq) | trans-Anethole oxide |

| H₂O₂ | Photochemical | Anethole epoxide, 4-Methoxybenzaldehyde |

| m-CPBA | Thermal, room temp. | Dimeric epoxide |

Source: Adapted from references kau.edu.sachegg.com

Polymerization Behavior of (3-Methoxy-1-propenyl)benzene and Analogs

Anethole can undergo polymerization, particularly cationic polymerization, due to the stability of the resulting carbocation intermediate. unsoed.ac.idunsoed.ac.id

The cationic polymerization of anethole can be initiated by Lewis acids like SnCl₄ or BF₃O(C₂H₅)₂. unsoed.ac.idacs.org Quasiliving cationic polymerization of anethole has been achieved, allowing for the synthesis of poly(anethole) with controlled molecular weights and relatively low polydispersity. acs.orgfigshare.com These polymerization reactions are often conducted at low temperatures in solvents like toluene (B28343) and may utilize a proton trap to control the reaction. acs.org

The resulting poly(anethole) is a high-performance plastic with a high glass transition temperature (Tg > 210 °C) and excellent thermal stability. acs.orgacs.org Anethole can also be copolymerized with other monomers, such as lauryl methacrylate, to create copolymers with varying properties. unsoed.ac.idunsoed.ac.id

Furthermore, anethole has been utilized as a biobased starting material for the synthesis of more complex polymers. For example, it can be converted into a monomer containing imide units via a cascade double Diels-Alder reaction, which can then be polymerized to form poly(ether imide) films with high thermal stability and good mechanical properties. acs.orgresearcher.lifefigshare.com

Table 3: Properties of Poly(anethole) Synthesized by Quasiliving Cationic Polymerization

| Property | Value |

|---|---|

| Number-Average Molecular Weight (Mn) | Up to 24,000 g/mol |

| Polydispersity (Đ) | 1.25–1.51 |

| Glass Transition Temperature (Tg) | > 210 °C (up to 255 °C) |

| 5% Weight Loss Temperature (Td5) | 386 °C |

| Young's Modulus | 3.1 ± 0.5 GPa |

Source: Adapted from references acs.orgfigshare.comacs.org

Transformations of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring is a key functional group that can undergo specific chemical transformations, significantly altering the properties of the parent molecule.

Cleavage and Derivatization Reactions

The cleavage of the aryl-methyl ether bond, known as O-demethylation, is a fundamental transformation of this compound and related phenylpropanoids. rsc.org This reaction converts the methoxy group into a hydroxyl group (-OH), yielding the corresponding phenol. This transformation is crucial as it can be a primary step for further derivatization. rsc.org

Metabolic pathways for similar alkoxyallylbenzenes include O-dealkylation, which leads to the formation of phenolic derivatives. mdpi.com In laboratory settings, this cleavage is often accomplished using strong reagents. Common methods include:

Hydrobromic Acid (HBr): Aqueous HBr is a frequently used reagent for demethylation. For instance, the cleavage of the aryl methyl ether in 4-propylguaiacol was achieved with 48% aqueous HBr at 115 °C, resulting in a high yield of the corresponding dihydroxybenzene after 19 hours. rsc.org

Lithium Chloride (LiCl): In the presence of a solvent, LiCl can selectively cleave the aryl methyl bond. The proposed mechanism involves a nucleophilic attack by the chloride ion on the methyl group, facilitated by the lithium ion's interaction with the ether oxygen, leading to the release of methyl chloride. rsc.org The phenolic hydroxyl group is then formed upon hydrolysis. rsc.org

The following table summarizes reagents used for the cleavage of methoxy groups in analogous aromatic ethers.

| Reagent | Substrate Example | Conditions | Product | Yield |

| 48% aq. HBr | 4-Propylguaiacol | 115 °C, 19 hours | 4-Propyl-dihydroxybenzene | 94% |

| LiCl | 3,4-Dimethoxybenzaldehyde | N/A | Vanillin | N/A |

This table presents data for analogous compounds to illustrate common demethylation reactions.

Derivatization reactions are also employed in analytical chemistry to make compounds like phenylpropanoids suitable for techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov These methods, however, typically target other functional groups. For instance, methoximation is used to stabilize thermolabile aldehydes and ketones, while silylation targets polar hydroxyl and amine groups. nih.govplos.org

Role of Methoxy Substituents in Reaction Mechanism Modulation

The methoxy group significantly influences the reactivity of the molecule by modulating reaction mechanisms. Its electronic and steric properties play a critical role.

Electronic Effects: The methoxy group exhibits a positive mesomeric effect (+M), meaning it donates electron density to the aromatic ring through resonance. d-nb.info This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. d-nb.infolibretexts.org This effect also enhances the nucleophilicity of the corresponding phenoxide anion after deprotonation, accelerating reactions like alkylation compared to unsubstituted phenol. d-nb.info

Positional Effects: The position of the methoxy substituent (ortho, meta, or para) has a distinct impact on reaction rates and activation barriers. Studies on the glutathione (B108866) peroxidase (GPx)-like mechanism of related aromatic cyclic seleninates showed:

Para-substitution: Enhances the reaction rate due to the strong mesomeric electron-donating effect. nih.gov

Meta-substitution: Does not significantly affect the activity, as the mesomeric effect does not extend to the meta position. nih.gov

Ortho-substitution: Leads to a significant reduction in activity. This is attributed to steric hindrance or potential coordination effects that increase the activation barrier for key steps in the catalytic cycle. nih.gov

These findings highlight that the oxidation of key intermediates is a crucial step in the reaction mechanism, and the activation barriers for this step are directly influenced by the position of the methoxy substituent. nih.gov

Aromatic Ring Reactivity and Functionalization

The benzene (B151609) ring of this compound is susceptible to various functionalization reactions, allowing for the synthesis of a wide range of derivatives.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution (EAS) is a characteristic class of reactions for benzene and its derivatives. libretexts.org The reactivity of the aromatic ring towards electrophiles is heavily influenced by the substituents it carries. libretexts.org

The methoxy group is a powerful activating group for EAS. libretexts.org Through its resonance effect, it donates electron density to the aromatic ring, making the ring more attractive to electrophiles and increasing the reaction rate compared to unsubstituted benzene. d-nb.infolibretexts.org Furthermore, the methoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. libretexts.org This is because the resonance structures that delocalize the positive charge of the intermediate (the benzenonium ion) are most stable when the electrophile adds to the ortho or para positions. libretexts.org

Therefore, this compound is expected to readily undergo EAS reactions such as:

Halogenation: Introduction of chlorine or bromine using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). libretexts.org

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, although these reactions can have limitations with strongly activating substituents. libretexts.org

Given the directing effects of both the methoxy and propenyl groups, the regioselectivity of these substitutions would depend on the specific reaction conditions and the interplay of electronic and steric factors.

Metal-Catalyzed Cross-Coupling Strategies for Analogous Systems

Modern organic synthesis heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. nih.gov These methods offer powerful tools for functionalizing molecules like this compound.

For analogous alkenylbenzene systems, palladium-catalyzed reactions are particularly prominent. A regioselective and enantioselective palladium-catalyzed relay Heck alkenylation has been developed for alkenylbenzene derivatives. rsc.orgrsc.org This strategy allows for the construction of remote stereocenters. rsc.orgrsc.org Research has shown that various electron-rich aryl groups, including p-methoxy and o-methoxy substituents, are well-tolerated in these reactions, leading to the formation of β-substituted styrenes in moderate yields with good to excellent enantioselectivity. rsc.orgrsc.org

The general mechanism for such transition-metal catalyzed cross-coupling reactions typically involves a catalytic cycle with three key steps:

Oxidative Addition: The metal catalyst inserts into a carbon-halogen or carbon-triflate bond. escholarship.org

Transmetalation: An organometallic reagent transfers its organic group to the catalyst. escholarship.org

Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the final product and regenerating the catalyst. escholarship.org

The following table provides examples of a palladium-catalyzed alkenylation reaction with methoxy-substituted alkenylbenzenes, demonstrating the viability of this strategy.

| Entry | Alkenylbenzene Substrate | Product | Yield | Enantiomeric Ratio (er) |

| 1 | p-Methoxy substituted | 3d | 65% | 98.5:1.5 |

| 2 | o-Methoxy substituted | 3e | 66% | 98:2 |

This table is based on data from a study on palladium-catalyzed relay Heck alkenylation of alkenylbenzene derivatives. rsc.org

These strategies provide efficient pathways to complex, enantioenriched aryl compounds from simpler starting materials, highlighting the synthetic utility of cross-coupling reactions for methoxy-substituted alkenylbenzenes. rsc.org

Advanced Spectroscopic Characterization of 3 Methoxy 1 Propenyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional correlation experiments, the precise connectivity and spatial arrangement of atoms within the (3-Methoxy-1-propenyl)benzene molecule can be established.

Unambiguous Assignment of Proton (¹H) and Carbon-13 (¹³C) Resonances

The ¹H and ¹³C NMR spectra of this compound provide crucial information about the chemical environment of each proton and carbon atom. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic shielding around the nuclei, while the coupling constants (J) reveal the connectivity between neighboring atoms.

Detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton. For instance, the protons of the methyl group in the methoxy (B1213986) substituent typically appear as a singlet, shifted downfield due to the electronegativity of the adjacent oxygen atom. The protons on the propenyl chain and the aromatic ring exhibit more complex splitting patterns due to spin-spin coupling. uncp.edu

Similarly, the ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Quaternary carbons, those not bonded to any protons, can be distinguished from protonated carbons, often with the aid of techniques like Distortionless Enhancement by Polarization Transfer (DEPT). core.ac.uk The chemical shifts of the aromatic carbons and the carbons of the propenyl and methoxy groups can be definitively assigned. uncp.edursc.org

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |

|---|---|---|---|

| 1' (CH) | ~6.15-6.41 | ~123.8-131.0 | Varies based on cis/trans isomerism |

| 2' (CH) | ~5.77-6.15 | ~123.8-131.0 | Varies based on cis/trans isomerism |

| 3' (CH₃) | ~1.92-1.96 | ~18.9 | dd |

| Ar-H | ~6.89-7.32 | ~114.4-131.8 | m |

| OCH₃ | ~3.84-3.85 | ~55.6 | s |

| Ar-C (quaternary) | - | ~131.8, ~159.1 | - |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further solidify the structural assignment and resolve any ambiguities, a suite of two-dimensional (2D) NMR experiments is employed. core.ac.uk

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.net Cross-peaks in the COSY spectrum indicate which protons are directly coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity within the propenyl chain and identifying adjacent protons on the aromatic ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton and carbon nuclei that are directly bonded (one-bond ¹H-¹³C correlations). researchgate.net This allows for the direct assignment of a proton's chemical shift to its attached carbon, greatly simplifying the interpretation of the ¹³C spectrum. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). researchgate.net HMBC is crucial for piecing together different fragments of the molecule, for example, by showing correlations between the propenyl protons and the aromatic carbons, or between the methoxy protons and the aromatic carbon to which the methoxy group is attached. core.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly coupled. researchgate.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å). This is particularly useful for determining the stereochemistry of the double bond (E/Z isomerism) in the propenyl chain and for confirming the substitution pattern on the benzene (B151609) ring. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of this compound displays a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. acs.org Key characteristic peaks include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methoxy and propenyl groups) are found just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bond in the propenyl chain and the aromatic ring gives rise to absorptions in the 1600-1680 cm⁻¹ region. researchgate.net

C-O stretching vibrations: The C-O stretch of the methoxy group is typically observed in the 1200-1300 cm⁻¹ range. acs.org

Out-of-plane C-H bending: The pattern of these bands in the 650-1000 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. nist.govnist.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Aromatic |

| < 3000 | C-H Stretch | Aliphatic (CH₃, CH) |

| ~1600-1680 | C=C Stretch | Alkenyl & Aromatic |

| ~1200-1300 | C-O Stretch | Methoxy |

| ~650-1000 | C-H Bend (out-of-plane) | Aromatic |

Raman Spectroscopy (e.g., FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. acs.org While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. For this compound, the C=C stretching vibrations of the propenyl group and the aromatic ring often produce strong and characteristic signals in the Raman spectrum. researchgate.netnih.gov For instance, the Raman spectrum of the related compound anethole (B165797) shows intense bands around 1657 and 1609 cm⁻¹, attributed to ring stretching vibrational modes. researchgate.net

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the presence of the benzene ring conjugated with the propenyl double bond gives rise to characteristic π → π* transitions. up.ac.za

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of substituted benzenes. up.ac.za The position and intensity of these bands are influenced by the methoxy and propenyl substituents. The conjugation between the aromatic ring and the double bond typically results in a bathochromic (red) shift of the absorption maxima compared to non-conjugated systems. nih.gov Studies on the related compound anethole have recorded its UV-Vis spectrum in the 200-500 nm range to investigate its electronic properties. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore, which in this case includes the methoxy-substituted benzene ring conjugated with the propenyl double bond.

Research has identified the principal UV absorption maxima for this compound in various solvents. In a methanol-water mobile phase, the compound exhibits a maximum absorption wavelength at 259 nm. bioline.org.brresearchgate.net Another study using isooctane (B107328) as the solvent reported a λmax of 258 nm. nih.gov This strong absorption in the UV region is attributed to the π → π* electronic transitions within the conjugated system of the aromatic ring and the propenyl side chain.

Table 1: UV-Vis Absorption Data for this compound

| Parameter | Value | Solvent | Reference |

| λmax | 259 nm | Methanol-Water | bioline.org.brresearchgate.net |

| λmax | 258 nm | Isooctane | nih.gov |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₂O), the exact mass is 148.08882 g/mol .

Under electron ionization (EI), this compound undergoes characteristic fragmentation. The mass spectrum is distinguished by an intense molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 148, confirming the molecular weight of the compound.

The fragmentation pattern provides significant structural information. The base peak in the spectrum is the molecular ion itself. Another significant fragment is observed at m/z 147, resulting from the loss of a single hydrogen atom ([M-H]⁺). A prominent peak at m/z 133 arises from the loss of a methyl group (•CH₃) from the molecular ion, corresponding to the [M-CH₃]⁺ fragment. mdpi.com Further fragmentation leads to other key ions, such as the peak at m/z 117, which results from the loss of the methoxy group (•OCH₃). mdpi.com Other notable fragments include ions at m/z 105, 91, and 77, which are characteristic of substituted benzene derivatives.

Table 2: Major Mass Spectrometry Fragments for this compound (EI, 70 eV)

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Reference |

| 148 | [C₁₀H₁₂O]⁺• (Molecular Ion) | 99.99 | |

| 147 | [C₁₀H₁₁O]⁺ | 39.77 | |

| 133 | [C₉H₉O]⁺ | 21.36 | |

| 117 | [C₉H₉]⁺ | 23.25 | |

| 105 | [C₇H₅O]⁺ | 20.08 | |

| 91 | [C₇H₇]⁺ | 11.94 | |

| 77 | [C₆H₅]⁺ | 21.84 |

Computational and Theoretical Chemistry Studies on 3 Methoxy 1 Propenyl Benzene

Theoretical Prediction of Spectroscopic Parameters

Computational NMR Chemical Shifts (e.g., GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), has been utilized to calculate the 1H and 13C NMR chemical shifts of (3-Methoxy-1-propenyl)benzene and related molecules. researchgate.netacs.orgnih.gov

Theoretical calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). acs.org The calculated chemical shifts are then compared with experimental data, often obtained in a solvent like DMSO-d6. acs.org For instance, in a study on a related propenone derivative, the calculated 13C NMR chemical shifts for the carbon atoms in the phenyl ring were found to be in the range of 118.159 to 166.76 ppm. acs.org The carbon attached to the oxygen of the methoxy (B1213986) group is typically deshielded, showing a higher chemical shift value. acs.org Conversely, the methyl carbon of the methoxy group exhibits a lower chemical shift. acs.org It is important to note that the accuracy of these predictions can be influenced by the choice of the computational method and basis set. researchgate.net

Below is a table showcasing typical calculated 13C NMR chemical shifts for a molecule with a similar methoxyphenyl group, providing an illustrative example of the data obtained from such computational studies.

| Atom | Calculated Chemical Shift (ppm) - B3LYP | Calculated Chemical Shift (ppm) - CAM-B3LYP | Experimental Chemical Shift (ppm) |

| C (carbonyl) | 193.01 | 190.27 | 190.07 |

| C (C-O) | 166.76 | 163.83 | 159.97 |

| C (methoxy) | 55.45 | 50.43 | 55.64 |

Note: Data is for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, a molecule containing the this compound moiety. acs.org

Simulated Vibrational Spectra and Band Assignments

Computational methods are also extensively used to simulate vibrational spectra (FT-IR and Raman) of this compound. These simulations, based on DFT calculations, aid in the assignment of experimental vibrational bands to specific molecular motions. researchgate.netnih.gov The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. acs.org

The calculated frequencies are often scaled by a factor (e.g., 0.9614) to better match the experimental values, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of the molecule. researchgate.net For example, in a related methoxy-substituted molecule, C-H stretching vibrations are typically observed in the 3100-3000 cm-1 region, while C-C stretching vibrations in the aromatic ring appear between 1650 and 1400 cm-1. scienceacademique.com

A study on anethole (B165797), an isomer of this compound, utilized DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set to assign its vibrational spectra. acs.org This highlights the utility of these computational approaches in understanding the vibrational characteristics of such compounds.

Electronic Spectra Simulations (e.g., TD-DFT)

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra (UV-Vis). arxiv.org This technique allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in experimental spectra. researchgate.netacs.org

For molecules like this compound, TD-DFT calculations can predict the electronic transitions, often corresponding to π → π* transitions within the conjugated system of the benzene (B151609) ring and the propenyl group. nih.govresearchgate.net The choice of functional and basis set, as well as the inclusion of solvent effects, can influence the accuracy of the simulated spectra. weebly.com For example, a computational study on a ternary liquid mixture including benzene demonstrated that intermolecular interactions like π-π stacking and hydrogen bonding can cause red shifts (to longer wavelengths) in the absorption spectra, while other interactions can lead to blue shifts (to shorter wavelengths). nih.gov

In a study of anethole, TD-DFT calculations were employed to understand its electronic structure and excited states. acs.org Such simulations are crucial for interpreting experimental electronic spectra and understanding the photophysical properties of these molecules.

Mechanistic Insights from Computational Modeling

Transition State Characterization for Key Reactions

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transition states. e-bookshelf.de For reactions involving this compound, such as isomerization, cycloadditions, or oxidations, DFT calculations can be used to locate the transition state geometries. acs.orgresearchgate.net

The activation energy of a reaction can be determined by calculating the energy difference between the reactants and the transition state. acs.org For instance, in the study of the Diels-Alder reaction of arynes, computational methods were used to understand the stereoselectivity of the reaction by analyzing the transition state conformations. scholaris.ca Similarly, for the oxidation of related sulfides, DFT calculations helped to elucidate the molecular mechanism by identifying the active species and the transition states for the conversion of sulfides to sulfoxides and then to sulfones. acs.org These computational insights are vital for understanding reaction pathways and predicting the feasibility and outcome of chemical transformations.

Intermolecular Interactions and Solvation Effects (e.g., Non-Covalent Interactions)

The behavior of this compound in solution is influenced by its interactions with solvent molecules. Computational methods can model these intermolecular interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking. nih.govresearchgate.net

Understanding these non-covalent interactions is crucial as they can affect the conformational preferences, reactivity, and spectroscopic properties of the molecule. uninsubria.it Solvation models, such as the Polarizable Continuum Model (PCM) or the COSMO solvation model, can be incorporated into DFT calculations to simulate the effect of the solvent environment. weebly.comacs.org A study on the interaction of methoxy-substituted benzenes with solid acid catalysts used FT-IR spectroscopy and computational modeling to investigate the formation of hydrogen-bonded adducts and their role in catalytic reactions. uninsubria.it Another computational study on a ternary mixture containing benzene revealed that the interaction energies of π-π interactions ranged from 0.52 to 2.57 kcal/mol, while hydrogen bonding interactions were in the range of 2.49 to 4.46 kcal/mol. nih.gov

Probing Reaction Selectivity (e.g., Fukui Function Analysis)

Computational chemistry offers tools to predict the reactivity and selectivity of molecules. Fukui function analysis, derived from DFT, is a method used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. researchgate.net

The Fukui function helps in understanding the local reactivity of different atoms within the this compound molecule. acs.org By calculating the Fukui indices, one can predict where a reaction is most likely to occur. For example, in a study of a related chalcone (B49325) derivative, Fukui function analysis was used to explore the local reactivity parameters of the molecule. researchgate.net This type of analysis is valuable for predicting the regioselectivity of reactions such as electrophilic aromatic substitution or addition reactions to the propenyl side chain.

Chemical Research on Derivatives and Analogs of 3 Methoxy 1 Propenyl Benzene

Synthesis and Design of Substituted (3-Methoxy-1-propenyl)benzene Analogs

The structural modification of this compound has been a key focus of chemical research, aiming to enhance or alter its properties for various applications. These modifications typically target the aromatic ring or the propenyl side chain.

Strategies for Modifying the Aromatic Ring (e.g., Dimethoxy, Hydroxyl Substitutions)

Modifications to the aromatic ring of this compound often involve the introduction of additional functional groups, such as methoxy (B1213986) or hydroxyl groups. These substitutions can significantly influence the electronic properties and reactivity of the molecule.

For instance, the synthesis of dimethoxy-substituted analogs has been explored. One notable example is the synthesis of 2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA), a psychedelic amphetamine. While not a direct derivative of anethole (B165797), its synthesis from apiole, a related phenylpropene, highlights the chemical strategies for creating dimethoxy-substituted aromatic rings. wikipedia.org

The introduction of hydroxyl groups is another common strategy. A key intermediate in many synthetic pathways is 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ATX), the O-demethylated metabolite of anethole trithione (ATT). researchgate.netnih.gov The synthesis of ATX is typically achieved by heating ATT with anhydrous pyridine (B92270) hydrochloride. nih.govacs.org This hydroxylated analog serves as a crucial building block for creating more complex derivatives, such as water-soluble prodrugs designed to improve bioavailability. researchgate.netnih.gov For example, a phosphate (B84403) prodrug of ATX has been synthesized to enhance its water solubility. researchgate.netacs.org

| Starting Material | Reagents and Conditions | Product | Reference |

| Anethole trithione (ATT) | Anhydrous pyridine hydrochloride, 220 °C | 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ATX) | nih.govacs.org |

| 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione (ATX) | Phosphorus oxychloride, pyridine; then sodium methoxide | ATX sodium phosphate (ATXP) | acs.org |

Variations on the Propenyl Side Chain (e.g., Hydroxylation, Etherification)

The propenyl side chain of this compound is a reactive site amenable to various chemical transformations, including hydroxylation and etherification. These modifications can lead to compounds with altered biological activities and physical properties.

Hydroxylation of the propenyl double bond can be achieved through methods like oxymercuration/demercuration or epoxidation. lookchem.comnih.gov For example, the oxymercuration/demercuration of trans-anethole yields a mono-hydroxyl derivative, 1-hydroxy-1-(4-methoxyphenyl)-propane, and a dihydroxyl derivative, 1,2-dihydroxy-1-(4-methoxyphenyl)-propane. lookchem.comnih.gov Epoxidation with m-chloroperbenzoic acid also produces the dihydroxyl derivative and a corresponding mono-ester. lookchem.comnih.gov These hydroxylated derivatives have shown increased antioxidant and anti-inflammatory activities compared to the parent anethole. lookchem.comnih.gov

Etherification of the propenyl side chain has also been investigated. For instance, the synthesis of 1-ethoxy-4-ethyl-benzene has been proposed as a substitute for anethole in perfumery, where the enzymatic attack on the olefinic side chain of anethole is a concern. google.com This is achieved by the etherification of 4-ethylphenol (B45693) with diethyl sulfate (B86663). google.com

| Starting Material | Reaction Type | Reagents | Products | Reference |

| trans-Anethole | Oxymercuration/demercuration | 1-hydroxy-1-(4-methoxyphenyl)-propane, 1,2-dihydroxy-1-(4-methoxyphenyl)-propane | lookchem.comnih.gov | |

| trans-Anethole | Epoxidation | m-chloroperbenzoic acid | 1,2-dihydroxy-1-(4-methoxyphenyl)-propane, 1-hydroxy-1(4-methoxyphenyl)-2-m-chlorobenzoyl-propane | lookchem.comnih.gov |

| 4-ethylphenol | Etherification | Diethyl sulfate, aqueous sodium hydroxide | 1-ethoxy-4-ethyl-benzene | google.com |

Incorporation into Complex Molecular Architectures (e.g., Heterocyclic Systems)

The reactivity of this compound and its derivatives allows for their incorporation into more complex molecular frameworks, including heterocyclic systems. These reactions often exploit the electrophilic nature of the double bond in the propenyl side chain.

One such example is the annulation reaction of 8-quinolinesulfenyl halides with trans-anethole. This reaction proceeds at room temperature in methylene (B1212753) chloride to afford a quinolinium chloride derivative in quantitative yield. mdpi.com Similarly, reactions with 2-pyridinesulfenyl and 2-pyridineselenenyl halides with trans-anethole proceed regioselectively to form new heterocyclic compounds. nih.gov The electrophilic addition of the chalcogen atom occurs at the β-carbon atom of the double bond, leading to the formation of a stable benzyl (B1604629) cation intermediate. nih.gov

Furthermore, anethole has been used as a starting material for the synthesis of functional monomers for high-performance polymers. In a two-step procedure, anethole is converted to (E)-4-propylenephenol, which is then treated with bromobenzocyclobutene to yield a monomer containing reactive benzocyclobutene and propylene (B89431) groups. rsc.orgrsc.org This monomer can undergo thermal polymerization to form a crosslinked network with desirable properties like a low dielectric constant and low water uptake. rsc.orgrsc.org

Advanced Chemical Reactivity Studies of Derivatives

Beyond the synthesis of new analogs, researchers have delved into the advanced chemical reactivity of this compound derivatives to uncover novel reaction pathways and explore their potential in various applications, including catalysis and natural product synthesis.

Investigation of Novel Reaction Pathways and Catalytic Applications

The isomerization of the propenyl side chain of anethole and related compounds has been a subject of significant interest. The catalytic isomerization of estragole, an isomer of anethole, to the more thermodynamically stable trans-anethole is an important industrial reaction. idealpublication.in Ruthenium(IV) complexes have been shown to be effective catalysts for this selective isomerization, achieving almost quantitative and stereoselective formation of trans-anethole in environmentally friendly media like water and glycerol (B35011) mixtures. rsc.org Platinum(II) complexes have also been demonstrated to efficiently catalyze the isomerization of allylbenzenes to their (E)-anethole counterparts with high selectivity. acs.org

Photocatalysis offers another avenue for manipulating the stereochemistry of the propenyl side chain. The photocatalytic isomerization of (E)-anethole to the less stable (Z)-anethole has been achieved using iridium-based photosensitizers. mdpi.com This transformation provides access to the (Z)-isomer, which is less common naturally and synthetically challenging to obtain. mdpi.com

The dimerization of anethole has also been studied under various conditions. Acid-catalyzed dimerization can lead to a mixture of linear and cyclic dimers. nih.gov Photocatalytic [2+2] cycloaddition reactions of trans-anethole can produce cyclobutane (B1203170) dimers. nih.gov Furthermore, the palladium- and cobalt-catalyzed [2+2+2] cycloaddition of dehydroanethole isomers, derived from trans-anethole, has been used to synthesize novel biobased trisphenols. researchgate.net These trisphenols can be converted into tricyanate esters and cured to form polycyanurate networks with high glass transition temperatures. researchgate.net

Exploration of Transformations in Natural Product Analogues

The chemical transformations of this compound and its analogs are also relevant in the context of natural product synthesis and metabolism. The biosynthesis of trans-anethole in anise plants involves the enzyme-catalyzed conversion of t-anol. An O-methyltransferase specific for the C7-C8 propenyl side chain is responsible for the final methylation step to produce trans-anethole. nih.govresearchgate.netnih.gov

The microbial transformation of trans-anethole has been investigated as a potential route to produce valuable flavor and fragrance compounds. The fungus Colletotrichum acutatum has been shown to degrade trans-anethole primarily through an epoxide-diol pathway, yielding products such as anethole-diol, p-anisaldehyde, p-anisic acid, and p-anisyl alcohol. redalyc.org Some bacteria can utilize trans-anethole as a sole carbon source, metabolizing it into various aromatic compounds, which opens up possibilities for commercial bioconversion processes. wikipedia.org

Oxidation reactions of anethole have also been studied. Photochemical oxidation with hydrogen peroxide can yield the corresponding epoxy derivative and 4-methoxybenzaldehyde. researchgate.net The thermal oxidation with 3-chloroperoxybenzoic acid can lead to a dimeric epoxide. researchgate.net These transformations mimic some of the metabolic pathways observed in biological systems.

Structure-Property Relationship Studies in this compound Derivatives

Elucidation of Structural Features Influencing Chemical Reactivity

The chemical reactivity of this compound, also known as anethole, and its derivatives is largely dictated by the interplay of the methoxy group, the aromatic benzene (B151609) ring, and the propenyl side chain. idealpublication.inwikipedia.org The presence of the propenyl group, with its carbon-carbon double bond, introduces a site of unsaturation that can readily participate in various chemical reactions. ontosight.ai

One key area of study has been the oxidation of the propenyl side chain. For instance, the introduction of hydroxyl groups into the double bond of the propenyl moiety has been shown to significantly alter the compound's properties. nih.gov In one study, the oxymercuration/demercuration of trans-anethole led to the formation of a mono-hydroxyl derivative, 1-hydroxy-1-(4-methoxyphenyl)-propane, and a dihydroxyl derivative, 1,2-dihydroxy-1-(4-methoxyphenyl)-propane. nih.gov Another reaction, epoxidation with m-chloroperbenzoic acid, also yielded the dihydroxyl derivative and a corresponding mono-ester. nih.gov These reactions highlight how the double bond in the propenyl group is a key site for chemical modification.

The reactivity of the benzene ring is also a crucial factor. The methoxy group attached to the benzene ring is an electron-donating group, which can enhance the ring's reactivity towards electrophiles. ontosight.ai The position of this and other substituents on the benzene ring can direct the course of chemical reactions. For example, the substitution pattern on the benzene ring influences the electronic and steric environment of the molecule, thereby affecting its reactivity. cdnsciencepub.com

Furthermore, the geometry of the propenyl chain, specifically whether it is in a cis or trans configuration, can influence reactivity. The trans isomer of anethole is generally more abundant and thermodynamically stable. idealpublication.in The spatial arrangement of the atoms can impact how the molecule interacts with other reactants and catalysts.

Research has also explored the formation of dimers and other complex structures. For instance, the thermal oxidation of trans-anethole with 3-chloroperoxybenzoic acid at room temperature resulted in the formation of a dimeric epoxide, 2,5-bis(4-methoxyphenyl)-3,6-dimethyl-1,4-dioxane. researchgate.net This demonstrates that under certain conditions, the reactivity of the propenyl group can lead to the formation of larger, more complex molecules.

Interactive Table: Reactivity of this compound Derivatives

| Derivative Name | Reaction Type | Key Structural Feature Involved | Resulting Product(s) | Reference |

| trans-Anethole | Oxymercuration/Demercuration | Propenyl double bond | 1-hydroxy-1-(4-methoxyphenyl)-propane, 1,2-dihydroxy-1-(4-methoxyphenyl)-propane | nih.gov |

| trans-Anethole | Epoxidation with m-chloroperbenzoic acid | Propenyl double bond | 1,2-dihydroxy-1-(4-methoxyphenyl)-propane, 1-hydroxy-1(4-methoxyphenyl)-2-m-chlorobenzoyl-propane | nih.gov |

| trans-Anethole | Thermal oxidation with 3-chloroperoxybenzoic acid | Propenyl double bond | 2,5-bis(4-methoxyphenyl)-3,6-dimethyl-1,4-dioxane | researchgate.net |

| trans-Anethole | Photochemical oxidation with hydrogen peroxide | Propenyl double bond | Epoxy derivative, 4-methoxybenzaldehyde | researchgate.net |

Exploration of Substituent Effects on Chemical Behavior

The introduction of different substituent groups onto the this compound framework has profound effects on its chemical behavior. These effects can be broadly categorized as electronic and steric. Electronic effects alter the electron density distribution within the molecule, while steric effects relate to the physical bulk of the substituents. cdnsciencepub.com

The methoxy group (-OCH3) on the benzene ring is a strong electron-donating group. This influences the reactivity of the aromatic ring, making it more susceptible to electrophilic substitution reactions. ontosight.aiuzh.ch The position of this group relative to the propenyl chain is also important. In anethole, the methoxy group is typically at the para position (position 4) relative to the propenyl group. idealpublication.in

Studies on various derivatives have shown how different substituents can modulate reactivity. For example, the introduction of hydroxyl groups onto the propenyl chain, as mentioned earlier, not only changes the chemical reactivity but also impacts biological activity. nih.gov The hydroxylated derivatives were found to be more active antioxidants than the parent anethole. nih.gov

In a study involving the 1,3-dipolar cycloaddition of trans-anethole with different diarylnitrilimines, the substituents on the nitrilimine (H, CH3, Cl) were found to influence the reaction. scispace.com This highlights how substituents on a reacting partner can also play a crucial role in the chemical behavior of reactions involving this compound.

Furthermore, the physical properties of the molecule are also affected by substituents. For instance, the polarity of the molecule can be altered, which in turn affects its solubility and how it interacts with different solvents and biological membranes. ontosight.ai The partitioning of anethole and its derivatives between water and surfactant micelles has been studied, revealing how structural differences influence their behavior in such systems. researchgate.net

Interactive Table: Effect of Substituents on the Properties of this compound Derivatives

| Parent Compound | Substituent(s) | Position of Substituent(s) | Observed Effect on Chemical Behavior/Properties | Reference |

| trans-Anethole | Hydroxyl group(s) | Propenyl chain | Increased antioxidant activity | nih.gov |

| trans-Anethole | Diarylnitrilimines (with H, CH3, Cl substituents) | Reactant in cycloaddition | Formation of single regioisomer pyrazoline derivatives | scispace.com |

| Anisole (B1667542) Derivatives | Various | Benzene ring | Influences partitioning between aqueous and micellar phases | researchgate.net |

| Phenyl-substituted styrenes | Various | Phenyl ring | Correlates with electronic and steric substituent constants in UV absorption spectra | cdnsciencepub.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methoxy-1-propenyl)benzene, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as coupling a methoxy-substituted aryl halide with a propenyl Grignard reagent under inert conditions. Reaction parameters like temperature (80–120°C), solvent (THF or DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) significantly influence yield . For analogs, nucleophilic substitution with propargyl bromide in the presence of K₂CO₃ has been used, achieving quantitative yields confirmed by NMR . Purification via column chromatography or distillation is recommended.

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

| Technique | Key Parameters | Application |

|---|---|---|

| GC-MS | Retention time: ~25–31 min (depending on derivatives); m/z peaks for molecular ion (148.2) and fragmentation patterns | Purity assessment and structural confirmation |

| FT-IR | Alkyne C≡C stretch at ~2,125 cm⁻¹; methoxy C-O stretch at ~1,250 cm⁻¹ | Functional group identification |

| NMR | ¹H NMR: δ4.7 (propenyl protons), δ3.8 (methoxy group); ¹³C NMR: ~55 ppm (OCH₃), ~115–140 ppm (aromatic carbons) | Structural elucidation |

Q. How does the compound’s reactivity vary under oxidative or reductive conditions?

- Methodological Answer : The propenyl group undergoes oxidation with KMnO₄/CrO₃ to form carboxylic acids or ketones. Reduction with H₂/Pd-C saturates the double bond, yielding 3-methoxypropylbenzene. Stability studies should monitor decomposition under UV light or acidic/basic conditions using HPLC .

Advanced Research Questions

Q. What mechanistic insights explain the anti-inflammatory activity of this compound derivatives in lung cells?

- Methodological Answer : Derivatives like 4-[(1E)-3-methoxy-1-propenyl]phenol inhibit NO production in LPS-induced macrophages (IC₅₀ = 93.1 µM) without cytotoxicity (validated via MTT assay). Experimental design should include:

- In vitro assays : Measure NO levels (Griess reagent) and cytokines (ELISA).

- Pathway analysis : Western blotting for iNOS and COX-2 expression .

Q. How can computational modeling (e.g., DFT) predict the electronic properties and nonlinear optical (NLO) behavior of this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian software with B3LYP/6-311++G(d,p) basis set to optimize geometry and compute HOMO-LUMO gaps.

- NLO properties : Calculate hyperpolarizability (β) to assess potential for optoelectronic applications .

Q. How should researchers resolve contradictions in synthetic yields or biological activity data across studies?

- Methodological Answer :

- Yield discrepancies : Compare catalyst systems (e.g., Pd vs. Cu catalysts) and solvent polarity.

- Biological variability : Standardize cell lines (e.g., RAW 264.7 macrophages) and control for batch-to-batch compound purity via HPLC .

Q. What strategies enhance the stability of this compound in solution for long-term storage?

- Methodological Answer :

- Storage conditions : Use amber vials at –20°C under argon.

- Stabilizers : Add 0.1% BHT to prevent radical-mediated degradation. Monitor stability via periodic GC-MS analysis .

Comparative and Methodological Considerations

Q. How do structural analogs (e.g., varying substituent positions) affect biological potency or material properties?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., 4-methoxy vs. 2-methoxy derivatives) and compare IC₅₀ values in bioassays.

- Material testing : Measure thermal stability (TGA) and conductivity for electronics applications .

Q. What green chemistry approaches can be applied to synthesize this compound sustainably?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.